molecular formula C10H8F2N2O2 B2984597 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-01-7

2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2984597
CAS No.: 2514942-01-7
M. Wt: 226.183
InChI Key: XSJXDDQJQAPEGY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Difluoromethylation of Heterocycles: This involves the introduction of a difluoromethyl group into a heterocyclic ring. The reaction conditions typically involve the use of difluoromethylating agents and appropriate catalysts to facilitate the reaction.

  • Radical Processes: Difluoromethylation can also be achieved via radical processes, where radicals are generated to introduce the difluoromethyl group into the heterocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxidized form.

  • Reduction: Reduction reactions can be performed to reduce the compound to its reduced form.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, which can be useful in modifying the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be used in the study of biological processes.

  • Medicine: It has potential medicinal applications, such as in the development of new drugs.

  • Industry: The compound can be used in various industrial processes, including the production of fluorinated materials.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share a similar heterocyclic structure but may differ in their substituents and functional groups.

  • Difluoromethylated heterocycles: Other heterocyclic compounds with difluoromethyl groups can be compared to understand the unique properties of this compound.

Uniqueness: 2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific combination of the difluoromethyl group and the imidazo[1,2-a]pyridine core, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-5-3-2-4-14-7(10(15)16)6(8(11)12)13-9(5)14/h2-4,8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXDDQJQAPEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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